

Spectroscopic Profile of 3-Fluoro-4-methylbenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Fluoro-4-methylbenzaldehyde** (C₈H₇FO), a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral characteristics to aid in quality control, reaction monitoring, and structural elucidation.

Chemical Structure and Properties

- IUPAC Name: **3-Fluoro-4-methylbenzaldehyde**
- CAS Number: 177756-62-6[1]
- Molecular Formula: C₈H₇FO[1]
- Molecular Weight: 138.14 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **3-Fluoro-4-methylbenzaldehyde**.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.92	s	-	Aldehyde proton (-CHO)
7.65	d	7.6	Aromatic proton
7.58	d	7.6	Aromatic proton
7.35	t	7.6	Aromatic proton
2.38	s	-	Methyl protons (-CH ₃)

Data interpreted from publicly available spectra.

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
189.5	Aldehyde carbon (C=O)
163.2 (d, J = 252 Hz)	Aromatic carbon (-C-F)
135.8	Aromatic carbon
132.4	Aromatic carbon
128.7	Aromatic carbon
125.3 (d, J = 18 Hz)	Aromatic carbon
115.6 (d, J = 21 Hz)	Aromatic carbon
14.8	Methyl carbon (-CH ₃)

Data interpreted from publicly available spectra.

IR (Infrared) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Medium	C-H stretch (methyl)
2865	Medium	C-H stretch (aldehyde)
1705	Strong	C=O stretch (aldehyde)
1610, 1585	Medium-Strong	C=C stretch (aromatic ring)
1275	Strong	C-F stretch
825	Strong	C-H bend (out-of-plane)

Data interpreted from publicly available spectra from sources such as Bio-Rad Laboratories, Inc.^[1]

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
138	100	[M] ⁺ (Molecular ion)
137	95	[M-H] ⁺
109	45	[M-CHO] ⁺
83	30	[C ₆ H ₄ F] ⁺

Predicted fragmentation pattern based on typical behavior of substituted benzaldehydes.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **3-Fluoro-4-methylbenzaldehyde** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.
- **^1H NMR Acquisition:** A standard single-pulse experiment was used. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse program was utilized. Key parameters included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 512 scans were accumulated.
- **Data Processing:** The raw data was processed with an exponential window function and zero-filled prior to Fourier transformation. Phase and baseline corrections were applied. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

FT-IR Spectroscopy

- **Sample Preparation:** As **3-Fluoro-4-methylbenzaldehyde** is a liquid at room temperature, the spectrum was acquired directly using the neat liquid.
- **Instrumentation:** A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was used.[\[1\]](#)
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal was recorded. A small drop of the sample was then placed onto the crystal, ensuring full coverage. The spectrum was recorded over the range of 4000-400 cm^{-1} .[\[2\]](#) 32 scans were co-added at a resolution of 4 cm^{-1} .

- Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum.

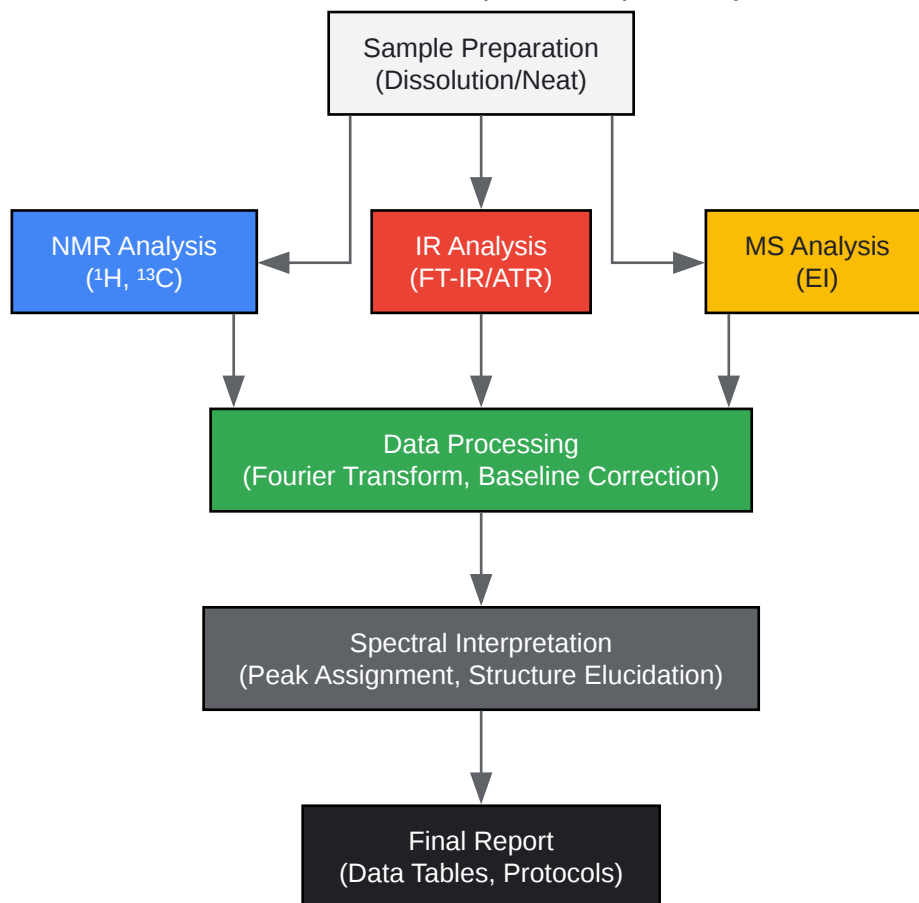
Mass Spectrometry

- Sample Preparation: The liquid sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
- Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode was used.
- Data Acquisition: The sample was vaporized and bombarded with a 70 eV electron beam.^[3] The resulting ions were accelerated and separated by a quadrupole mass analyzer. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400.^[3]
- Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z . The base peak was assigned a relative intensity of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Fluoro-4-methylbenzaldehyde**.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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